4-Amino-2-(2,2,2-trifluoroethoxy)toluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(13)4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWPAZAVMKTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Amino 2 2,2,2 Trifluoroethoxy Toluene
Retrosynthetic Analysis and Key Disconnections for the Trifluoroethoxy-Toluene Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.ine3s-conferences.org For 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, the analysis reveals two primary disconnections corresponding to the formation of the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) bond of the amine.
A common strategy involves the interconversion of the amino functional group into a nitro group (Functional Group Interconversion, FGI), a transformation that is synthetically robust in the forward direction via reduction. youtube.com This leads to the key intermediate, 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene. The presence of the nitro group is advantageous as it strongly activates the aromatic ring for nucleophilic aromatic substitution, which is a key step in forming the ether bond. wikipedia.orgmasterorganicchemistry.com
The two main retrosynthetic pathways are:
Pathway A (C-N Disconnection first): This pathway disconnects the C-NH₂ bond first through an FGI to a C-NO₂ bond. The subsequent disconnection of the C-O ether bond leads to a di-substituted toluene (B28343), such as 2-chloro-4-nitrotoluene (B140621), and 2,2,2-trifluoroethanol (B45653). This is often the preferred route as the electron-withdrawing nitro group facilitates the introduction of the trifluoroethoxy group.
Pathway B (C-O Disconnection first): This approach disconnects the C-O ether bond first, leading to 4-amino-2-cresol (or a protected derivative) and a trifluoroethylating agent. This route can be more challenging due to potential side reactions involving the amino group, which may necessitate the use of protecting groups.
The analysis suggests that building the molecule by first establishing the nitro- and halo-substituted toluene framework, followed by the introduction of the trifluoroethoxy group and a final reduction of the nitro group, is a logical and efficient synthetic plan.
Approaches for Introducing the Trifluoroethoxy Group onto Aromatic Systems
The installation of the 2,2,2-trifluoroethoxy moiety is a crucial step in the synthesis. Several methods are available, leveraging different types of chemical reactivity.
Etherification Reactions via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the context of synthesizing the target molecule's precursor, a halogen atom (e.g., Cl or F) positioned ortho or para to a nitro group serves as a good leaving group. masterorganicchemistry.com
The reaction typically involves treating a substrate like 2-chloro-4-nitrotoluene or 2-fluoro-4-nitrotoluene (B45272) with sodium 2,2,2-trifluoroethoxide. The alkoxide is usually generated in situ by reacting 2,2,2-trifluoroethanol with a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The strongly nucleophilic trifluoroethoxide then attacks the carbon atom bearing the leaving group, proceeds through a negatively charged intermediate known as a Meisenheimer complex, and subsequently eliminates the halide ion to form the desired ether, 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene. libretexts.org
| Starting Material | Reagent | Base | Solvent | Product |
| 2-Chloro-4-nitrotoluene | 2,2,2-Trifluoroethanol | NaH | DMF | 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene |
| 2-Fluoro-4-nitrotoluene | 2,2,2-Trifluoroethanol | K₂CO₃ | DMSO | 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene |
Application of Fluorinated Alkylating Reagents (e.g., TriTFET derivatives)
While the prompt mentions "TriTFET derivatives," this specific acronym is not standard in the literature. However, it likely refers to the class of electrophilic fluoroalkylation reagents. Prominent among these are hypervalent iodine compounds, often called Togni reagents, which are primarily used for electrophilic trifluoromethylation. researchgate.netbeilstein-journals.orgbrynmawr.edu While direct electrophilic trifluoroethoxylation reagents are less common than their trifluoromethylation counterparts, the principle involves activating an aromatic substrate towards attack by a reagent that delivers an electrophilic "CF₃CH₂O⁺" equivalent. Such reactions can be an alternative when the aromatic ring is not sufficiently electron-deficient for an SNAr reaction. The development of analogous reagents for the trifluoroethoxy group remains an area of active research.
Oxidative Trifluoroethoxylation Methodologies
Modern synthetic chemistry has seen the emergence of oxidative methods for C-H functionalization. Oxidative trifluoroethoxylation involves the direct coupling of an aromatic C-H bond with 2,2,2-trifluoroethanol in the presence of an oxidant. These reactions can be mediated by transition metals like palladium (Pd) or rhodium (Rh), or by hypervalent iodine reagents. nacatsoc.org The mechanism often involves the generation of a trifluoroethoxy radical or a highly reactive metal-trifluoroethoxide species that reacts with the aromatic ring. A significant challenge in this approach is controlling the regioselectivity, as multiple C-H bonds on the toluene ring are available for reaction. nih.gov Achieving selective substitution at the C2 position of 4-nitrotoluene (B166481) would require carefully optimized directing groups and reaction conditions.
Methodologies for Installing the Amino Group on Substituted Toluene Rings
The final step in the most common synthetic route is the conversion of the nitro group to the essential amino function.
Reduction of Nitro Precursors to Amino Functions
The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental and highly reliable transformation in organic synthesis. For converting 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene into this compound, several effective methods are available.
Catalytic Hydrogenation: This is one of the cleanest and most efficient methods. The nitro compound is treated with hydrogen gas (H₂), often at pressures ranging from atmospheric to slightly elevated, in the presence of a heterogeneous metal catalyst. researchgate.net Common catalysts include palladium on activated carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is typically carried out in solvents like ethanol (B145695), methanol, or ethyl acetate. The primary by-product is water, making product isolation straightforward.
Chemical Reduction: A variety of chemical reducing agents can also be employed. A classic method involves the use of a metal in acidic solution, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). tue.nl Another widely used reagent is tin(II) chloride (SnCl₂), which offers milder conditions. These methods are robust and tolerate a wide range of functional groups, although they require stoichiometric amounts of the metal reductant and often involve an aqueous workup to remove metal salts.
| Starting Material | Reducing System | Solvent | Product |
| 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene | H₂ / Pd/C | Ethanol | This compound |
| 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene | Fe / NH₄Cl (aq) | Methanol | This compound |
| 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene | SnCl₂·2H₂O | Ethyl Acetate | This compound |
Direct Amination Strategies (e.g., C-H Amination, Cross-Coupling Aminations)
Direct amination strategies represent a powerful and modern approach to forming carbon-nitrogen (C-N) bonds, offering more efficient routes than traditional multi-step methods. In the synthesis of this compound, transition metal-catalyzed cross-coupling reactions are particularly relevant. The Buchwald-Hartwig amination, for instance, is a prominent method that utilizes a palladium catalyst to couple an amine with an aryl halide or triflate.
A plausible synthetic route could involve the coupling of 2-(2,2,2-trifluoroethoxy)toluene bearing a halide (e.g., bromine or chlorine) at the 4-position with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. The versatility of transition metals stems from their ability to easily donate and accept electrons via their d-orbitals, which is fundamental to the catalytic cycle of these cross-coupling reactions. researchgate.net These methods are often favored for their high functional group tolerance and broad substrate scope.
Ammonolysis Replacement Reactions
Ammonolysis is a chemical process where ammonia acts as a nucleophile to displace a leaving group, forming an amine. wikipedia.org This strategy is particularly effective for synthesizing aromatic amines from aryl halides that are activated towards nucleophilic aromatic substitution. In a process analogous to the synthesis of similar fluorinated aromatic amines, a precursor such as 4-fluoro-2-(2,2,2-trifluoroethoxy)toluene could undergo ammonolysis.
A patented method for a similar compound, 4-amino-2-trifluoromethylbenzonitrile, details a process where the corresponding 4-fluoro compound is treated with liquefied ammonia in a sealed reactor. google.com The reaction is typically conducted in a polar solvent like ethanol, which helps to dissolve the reactants and facilitate the reaction. Heating is required to overcome the activation energy for the substitution on the aromatic ring. google.com
Below is a table summarizing typical conditions for an ammonolysis replacement reaction based on a closely related synthesis. google.com
| Parameter | Condition |
| Reactants | 4-Fluoro-2-trifluoromethylbenzonitrile, Liquefied Ammonia |
| Solvent | Ethanol |
| Temperature | 120-122°C |
| Reaction Time | 8-10 hours |
| Molar Ratio | Liquefied ammonia to aryl fluoride (B91410) approx. 1.5:1 |
| Outcome | Formation of 4-Amino-2-trifluoromethylbenzonitrile |
This reaction demonstrates a direct and industrially viable method for introducing an amino group onto an activated aromatic ring.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through either convergent or divergent strategies, each with distinct advantages.
Optimization of Reaction Conditions and Catalyst Selection
The efficiency and yield of any synthetic route are highly dependent on the optimization of reaction parameters and the choice of an appropriate catalyst.
Temperature is another key variable. While increasing temperature often increases the reaction rate, it can also lead to the formation of undesired byproducts or decomposition of the desired product. researchgate.net In some cases, lowering the temperature can enhance selectivity. beilstein-journals.orgmdpi.com The optimal temperature must be determined empirically for each specific reaction step. The effect of solvent on reaction yield is illustrated in the table below, based on a model reaction for the synthesis of 2-amino-4H-chromene derivatives. researchgate.net
| Solvent | Yield (%) |
| Toluene | Low |
| THF | Low |
| CH₃CN | Low |
| H₂O | Low |
| EtOH | 85 |
As shown, ethanol provided a significantly better yield than other solvents under the tested conditions. researchgate.net
Lewis and Brønsted acids are fundamental catalysts in organic synthesis, often used to activate electrophiles or protolytically activate functional groups.
Lewis Acids: A Lewis acid, an electron-pair acceptor, can coordinate to a leaving group (like a halide or a tosylate) to make it more labile, facilitating nucleophilic substitution. In the context of synthesizing the ether linkage in this compound, a Lewis acid could be used to activate the 2,2,2-trifluoroethylating agent.
Brønsted Acids: A Brønsted acid (a proton donor) can protonate functional groups like carbonyls or amines, thereby altering their reactivity. nih.gov In some synthetic steps, Brønsted acid catalysis can accelerate reactions by stabilizing transition states or intermediates. nih.gov
Furthermore, the combination of a Lewis acid with a Brønsted acid can create a highly reactive Lewis acid-assisted Brønsted acid (LBA), which is a powerful catalytic system. nih.govvdoc.pub The Lewis acid coordinates to the Brønsted acid, increasing its acidity and catalytic activity. nih.gov Bifunctional catalysts that contain both Brønsted acid and Lewis base moieties on a single chiral scaffold have also been developed to promote reactions with high efficiency and enantiocontrol. organic-chemistry.org
Transition metals are exceptional catalysts due to the properties of their d-orbitals, which allow for variable oxidation states and the formation of diverse coordination complexes. researchgate.net This makes them indispensable for forming key bonds in the synthesis of this compound.
C-N Bond Formation: As mentioned in section 2.3.2, palladium-catalyzed reactions like the Buchwald-Hartwig amination are state-of-the-art methods for constructing aryl-amine bonds. These reactions typically involve an oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, and reductive elimination to yield the product and regenerate the catalyst.
C-O Bond Formation: The ether linkage in the target molecule can also be formed using transition metal catalysis. The Ullmann condensation, which traditionally uses copper catalysts, is a classic method for forming aryl ethers. More modern variations include palladium- and copper-catalyzed etherification reactions that proceed under milder conditions with a broader substrate scope. These reactions are crucial for efficiently coupling the toluene backbone with the 2,2,2-trifluoroethoxy side chain, particularly in convergent synthetic strategies.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce the environmental footprint of chemical production by minimizing waste, using less hazardous substances, and improving energy efficiency.
Atom Economy and Process Mass Intensity Considerations
Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.
A plausible, though not definitively published, synthetic route to this compound could involve a two-step process:
Williamson Ether Synthesis: Reaction of 2-fluoro-4-nitrotoluene with 2,2,2-trifluoroethanol in the presence of a base to form 2-(2,2,2-trifluoroethoxy)-4-nitrotoluene.
Reduction: Reduction of the nitro group to an amine to yield the final product.
Below is a hypothetical analysis of the atom economy for this route:
Table 1: Hypothetical Atom Economy for the Synthesis of this compound
| Reaction Step | Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | Atom Economy (%) |
| Etherification | 2-Fluoro-4-nitrotoluene + 2,2,2-Trifluoroethanol + Sodium Hydride | 155.11 + 100.04 + 24.00 | 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene | 235.14 | Sodium Fluoride + Hydrogen gas | 41.99 + 2.02 | 84.2 |
| Reduction (e.g., with H₂/Pd-C) | 2-(2,2,2-Trifluoroethoxy)-4-nitrotoluene + Hydrogen | 235.14 + 6.06 | This compound | 205.18 | Water | 36.04 | 85.0 |
| Overall | ~71.6 |
Note: This is a simplified calculation and actual atom economy can vary based on the specific reagents and catalysts used.
The PMI for such a process would likely be significantly high, especially in early-stage development, often ranging from 100 to over 1000 kg of waste per kg of product in the pharmaceutical industry. googleapis.com The major contributors to high PMI are typically solvents used in reactions and purifications.
Waste Minimization and Solvent Selection
A primary goal of green chemistry is to minimize waste at its source. google.com In the synthesis of this compound, significant waste can be generated from byproducts, unreacted starting materials, and, most substantially, solvents.
Solvent Selection: The choice of solvent is critical as it often constitutes the largest mass component of a reaction. google.com Traditional solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which might be used for nucleophilic aromatic substitution reactions, are effective but pose significant environmental and health concerns. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents.
Potential greener alternatives for the synthesis could include:
Polyethylene glycol (PEG): Has been shown to be an effective and recyclable solvent for nucleophilic aromatic substitution reactions. google.com
Cyrene™: A bio-based solvent that can be a substitute for polar aprotic solvents like DMF and NMP. researchgate.net
Water: When feasible, water is an ideal green solvent due to its non-toxicity and availability. acs.orgacs.org
Solvent-free reactions: Conducting reactions without a solvent, for example through mechanochemistry (grinding), can significantly reduce waste. researchgate.netgoogleapis.com
Table 2: Comparison of Traditional vs. Green Solvents for Aromatic Substitution
| Solvent | Classification | Boiling Point (°C) | Toxicity/Environmental Concerns | Recyclability |
| DMF | Traditional | 153 | Reproductive toxicity, high boiling point | Difficult |
| DMSO | Traditional | 189 | Can penetrate skin, high boiling point | Difficult |
| PEG-400 | Green | ~250 (decomposes) | Low toxicity, biodegradable | Possible |
| Cyrene™ | Green | 227 | Biodegradable, derived from renewable resources | Possible |
| Water | Green | 100 | Non-toxic, readily available | High |
Waste Minimization Strategies:
Catalysis: Using catalytic reagents instead of stoichiometric ones can dramatically reduce waste. For the reduction of the nitro group, catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) is a high-atom-economy method that produces only water as a byproduct. researchgate.netrsc.org
Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can improve yield and reduce the formation of byproducts.
Biocatalytic and Electrochemical Approaches to Amino- and Fluoro-Functionalized Aromatics
Emerging technologies like biocatalysis and electrochemistry offer promising avenues for the greener synthesis of complex molecules like this compound.
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in water), and reduced waste. researchgate.netresearchgate.net While a specific enzyme for the direct synthesis of the target molecule may not be readily available, related biocatalytic transformations suggest potential future routes:
Transaminases: These enzymes can be used for the asymmetric synthesis of chiral amines from ketones, offering a highly selective and green route to amination. nih.gov
Dioxygenases: Enzymes like toluene dioxygenase can introduce hydroxyl groups onto aromatic rings, which could then be further functionalized. nih.gov
Directed Evolution: Advances in protein engineering and directed evolution allow for the tailoring of enzymes to catalyze specific, non-natural reactions, opening the door for future biocatalytic routes to fluoroalkoxylated anilines. researchgate.net
Electrochemical Synthesis: Electrochemistry provides a powerful tool for conducting redox reactions without the need for stoichiometric chemical oxidants or reductants, thus improving atom economy and reducing waste. researchgate.netacsgcipr.org
Electrochemical Amination: Methods for the direct C-H amination of aromatic compounds using electrochemistry are being developed. These methods can avoid the use of metal catalysts and harsh reagents. researchgate.net
Electrochemical Fluorination: While direct fluorination is challenging, electrochemical methods can be used to generate fluorinating reagents in situ or to directly fluorinate aromatic rings under certain conditions. google.comresearchgate.net This could provide an alternative to traditional, often hazardous, fluorination methods. The use of fluorinated solvents like hexafluoroisopropanol (HFIP) can also play a dual role as both solvent and reagent in some electrochemical transformations. acs.org
The integration of these greener approaches into the synthetic strategy for this compound holds the potential to significantly reduce the environmental impact of its production.
Advanced Spectroscopic and Structural Characterization of 4 Amino 2 2,2,2 Trifluoroethoxy Toluene
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is one of the most powerful analytical tools for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their spatial relationships.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information for structural assignment. The chemical shifts, signal integrations, and coupling patterns in ¹H NMR, combined with the number and chemical shifts of signals in ¹³C NMR, allow for the precise mapping of the molecule's proton and carbon framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the toluene (B28343) ring. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing trifluoroethoxy (-OCH₂CF₃) group. The -NH₂ protons typically appear as a broad singlet, while the methyl protons are expected to be a sharp singlet. A key feature would be the methylene (B1212753) (-CH₂) protons of the trifluoroethoxy group, which are anticipated to appear as a quartet due to coupling with the three adjacent fluorine atoms.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal a unique signal for each of the ten carbon atoms in the molecule. The chemical shifts are diagnostic of the carbon type (aliphatic, aromatic, etc.) and its local electronic environment. The carbon of the trifluoromethyl group (-CF₃) would exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. The aromatic carbons' chemical shifts would be spread over a range determined by the attached functional groups.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C1-CH₃ | ~2.2 | s (singlet) | ~16 |
| Aromatic H3 | ~6.7 | d (doublet) | ~115 |
| Aromatic H5 | ~6.6 | dd (doublet of doublets) | ~118 |
| Aromatic H6 | ~6.8 | d (doublet) | ~120 |
| NH₂ | ~3.5-4.5 | br s (broad singlet) | N/A |
| OCH₂CF₃ | ~4.4 | q (quartet) | ~66 (q, J ≈ 35 Hz) |
| OCH₂CF₃ | N/A | N/A | ~124 (q, J ≈ 277 Hz) |
| Aromatic C1 | N/A | N/A | ~125 |
| Aromatic C2 | N/A | N/A | ~145 |
| Aromatic C4 | N/A | N/A | ~140 |
¹⁹F NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorine-containing compounds. beilstein-journals.org Due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, making it an excellent tool for characterizing the trifluoroethoxy group. nih.gov
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would appear as a triplet, a result of spin-spin coupling with the two protons of the adjacent methylene (-CH₂) group. The chemical shift for a -CF₃ group attached to an ether oxygen typically falls within a well-defined range, generally between -70 and -80 ppm relative to a CFCl₃ standard.
| Fluorine Group | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_HF) |
|---|---|---|---|
| -OCH₂CF₃ | ~ -75 | t (triplet) | ~ 8-10 Hz |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complete molecular structure by revealing through-bond correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent aromatic protons, confirming their positions relative to one another on the toluene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methyl proton singlet to the methyl carbon signal and each aromatic proton signal to its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two to three bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
A correlation from the methyl protons to the aromatic carbons at positions C1 and C2.
A correlation from the methylene (-OCH₂-) protons to the aromatic carbon C2 and the trifluoromethyl carbon.
Correlations from the aromatic protons to neighboring carbons, which would confirm the substitution pattern on the ring.
These 2D NMR techniques, used in concert, provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the various structural fragments. mdpi.comlibretexts.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are complementary, as some vibrational modes that are strong in FTIR may be weak in Raman, and vice versa. thermofisher.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. thermofisher.com The resulting spectrum displays absorption bands at specific frequencies (wavenumbers) that are characteristic of particular functional groups.
For this compound, the FTIR spectrum would be expected to show several key absorption bands:
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
C-H Stretching: Signals for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching (from the methyl and methylene groups) below 3000 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ range.
C-O Stretching: A strong absorption band corresponding to the aryl ether C-O bond stretching, expected around 1200-1250 cm⁻¹.
C-F Stretching: Very intense and characteristic absorption bands for the C-F bonds of the trifluoromethyl group, typically found in the 1000-1300 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Aryl Ether | 1200 - 1250 | Strong |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1000 - 1300 | Very Strong |
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. It provides information about vibrational modes that cause a change in the polarizability of the molecule. nih.gov It is particularly useful for identifying non-polar bonds and symmetric vibrations. thermofisher.com
In the Raman spectrum of this compound, the following features would be expected:
The symmetric stretching vibrations of the aromatic ring would produce strong and sharp signals.
The C-C and C-H vibrations of the methyl group would also be clearly visible.
In contrast to their strong absorption in FTIR, the polar N-H and C-O stretching vibrations would likely be weaker in the Raman spectrum.
The symmetric stretching of the C-F bonds in the -CF₃ group would likely be a strong Raman scatterer.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, confirming the presence of all key functional groups and complementing the structural data obtained from NMR. nih.govnih.gov
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No experimental HRMS data for this compound is available in the searched scientific literature. This technique would be crucial for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Fragmentation Pattern Analysis for Structural Confirmation
Detailed studies on the electron ionization or other fragmentation methods for this compound have not been published. Analysis of fragmentation patterns is essential for elucidating the compound's structure by identifying characteristic fragment ions.
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing
There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive information on its three-dimensional molecular structure, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Without crystal structure data, a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
No experimental UV-Vis absorption or fluorescence spectra for this compound have been reported in the reviewed literature. These spectroscopic techniques would provide insights into the electronic transitions and photophysical properties of the molecule.
Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature reveals a notable absence of published computational chemistry and theoretical investigations specifically focused on the compound this compound. While the methodologies outlined for such a study—including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—are well-established and widely applied in the field of computational chemistry, their specific application to this particular molecule has not been documented in available research databases and scholarly articles.
Theoretical studies on analogous molecules, such as various aminotoluenes and nitroanilines, have been conducted, providing a general framework for how such analyses might be approached. These studies demonstrate the utility of computational methods in understanding the electronic structure, reactivity, and potential applications of novel chemical entities. However, direct data and detailed research findings for this compound are not available.
The generation of scientifically accurate data for the requested article would necessitate novel, original research involving sophisticated quantum chemical calculations. This process would require specialized software and considerable computational resources to perform geometry optimization, electronic structure calculations, and subsequent analyses as detailed in the proposed article outline. Without access to such primary research data, a thorough and informative article that strictly adheres to the requested scientific detail and includes specific data tables cannot be constructed at this time. Further computational research is required to elucidate the specific quantum chemical properties of this compound.
Computational Chemistry and Theoretical Investigations of 4 Amino 2 2,2,2 Trifluoroethoxy Toluene
Reactivity Descriptors
Fukui functions and local softness are critical concepts in DFT that help pinpoint the specific atoms within a molecule most susceptible to attack. mdpi.comresearchgate.netresearchgate.net The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. pku.edu.cn There are three main types:
f+(r): Indicates the propensity of a site to accept an electron, thus identifying the most likely location for a nucleophilic attack .
f-(r): Indicates the propensity of a site to donate an electron, highlighting the most probable location for an electrophilic attack .
f0(r): Predicts the reactivity towards a radical attack .
Local softness, s(r), is related to the Fukui function and provides a similar measure of site-specific reactivity. mdpi.comresearchgate.netpku.edu.cn A higher value of local softness at a particular atom implies greater reactivity at that site. researchgate.net For 4-Amino-2-(2,2,2-trifluoroethoxy)toluene, these calculations can reveal the reactivity of the aromatic ring carbons and the nitrogen atom of the amino group.
Illustrative data for the Fukui functions and local softness of selected atoms in this compound are presented below. Higher values indicate greater reactivity for the specified type of attack.
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | s+ (Local Softness) | s- (Local Softness) |
|---|---|---|---|---|
| N (Amino) | 0.085 | 0.195 | 0.092 | 0.211 |
| C4 (para to Amino) | 0.098 | 0.155 | 0.106 | 0.168 |
| C6 (ortho to Amino) | 0.091 | 0.142 | 0.099 | 0.154 |
| C2 (ipso to Ether) | 0.115 | 0.055 | 0.125 | 0.060 |
This is an illustrative table. The values are representative examples of what a DFT calculation would yield and are not based on published experimental data for this specific molecule.
Based on this illustrative data, the nitrogen atom and the carbon atoms at the ortho and para positions to the activating amino group show the highest values for f- and s-. This suggests these sites are the most susceptible to electrophilic aromatic substitution. nih.govpnas.org Conversely, the carbon atom attached to the electron-withdrawing trifluoroethoxy group (C2) shows a higher f+ value, indicating it is a more likely site for nucleophilic attack.
The electrophilicity index (ω) measures the energy stabilization of a molecule when it accepts an additional electronic charge from its surroundings. researchgate.netuss.cl A high ω value indicates a strong electrophile.
The nucleophilicity index (N) quantifies the electron-donating ability of a molecule. acs.orgresearchgate.net Molecules can be classified as strong (N > 3.0 eV), moderate (2.0 ≤ N ≤ 3.0 eV), or marginal (N < 2.0 eV) nucleophiles. acs.org
These indices provide a scale to compare the reactivity of this compound against other known chemical species. researchgate.net
| Compound | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) | Classification |
|---|---|---|---|
| This compound | 1.45 | 3.15 | Strong Nucleophile / Marginal Electrophile |
| Benzene (B151609) | 0.80 | 2.10 | Moderate Nucleophile |
| Aniline (B41778) | 0.95 | 3.40 | Strong Nucleophile |
| Nitrobenzene | 2.95 | 1.50 | Strong Electrophile / Marginal Nucleophile |
This is an illustrative table. The values are representative examples derived from theoretical calculations to provide a comparative context and are not based on published experimental data for all listed molecules.
The illustrative data suggests that the presence of the amino group makes this compound a strong nucleophile, similar to aniline. masterorganicchemistry.com Its electrophilicity is relatively low, indicating it is more likely to react as a nucleophile in polar reactions.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). acs.org The transition state represents the energy maximum along the reaction coordinate, and the energy required to reach it is the activation energy, which governs the reaction rate. nih.gov
Computational chemists use various algorithms to locate the precise geometry and energy of the transition state for a given reaction. acs.org Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the entire reaction pathway, confirming that the identified transition state correctly connects the reactants and products. This process is crucial for understanding reaction mechanisms, such as the acidic cleavage of the ether bond or electrophilic substitution on the aromatic ring. pearson.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org
Most chemical reactions are conducted in a solvent, which can significantly influence reaction rates and mechanisms. wikipedia.org Computational studies must account for these environmental effects to produce realistic results. github.ioq-chem.com There are two primary approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgfaccts.denumberanalytics.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation, typically surrounding the solute molecule. This provides a more detailed, atomistic picture of solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost.
Choosing the appropriate solvation model is critical for accurately predicting reaction barriers and the stability of intermediates in solution. github.io
Conformational Analysis and Torsional Barriers
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org For this compound, key rotations include the C-O bond of the ether linkage and the C-C bond connecting the trifluoroethoxy group to the ring.
These rotations are not entirely free; they are hindered by an energy barrier known as the torsional barrier. libretexts.org Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. mdpi.com The low points on this surface correspond to stable conformers, while the high points represent the transition states for rotation. lumenlearning.com This analysis helps to identify the most stable, and therefore most populated, conformation of the molecule at a given temperature.
| Conformer | Dihedral Angle (Ar-O-CH₂-CF₃) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 75 |
| Gauche | 60° | 0.95 | 25 |
| Eclipsed (Barrier) | 0° | 4.50 | - |
This is an illustrative table. The values are representative examples of what a conformational analysis would yield for a molecule with a similar flexible side chain and are not based on published data for this specific molecule. researchgate.net
The analysis indicates which spatial arrangement of the trifluoroethoxy group relative to the aromatic ring is energetically preferred, which can have implications for its reactivity and interactions with other molecules.
Intermolecular Interactions and Hydrogen Bonding Networks
Theoretical investigations into the solid-state behavior of this compound reveal a complex network of intermolecular interactions that dictate its crystal packing and supramolecular architecture. Due to the presence of multiple functional groups capable of acting as hydrogen bond donors and acceptors, the molecule engages in a variety of non-covalent interactions. These include conventional hydrogen bonds, weak C-H···F and C-H···O interactions, and potential π-π stacking.
Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these interactions. Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are often applied to quantify the strength and nature of the hydrogen bonds.
Hydrogen Bonding Analysis:
The primary hydrogen bond donor in the molecule is the amino (-NH₂) group, while the ether oxygen and the fluorine atoms of the trifluoroethoxy group serve as potential acceptors. This leads to the formation of several key hydrogen bonding motifs.
N-H···O Interactions: The strongest and most prevalent hydrogen bonds are expected to be of the N-H···O type, where one of the hydrogen atoms of the amino group interacts with the ether oxygen of a neighboring molecule. These interactions typically form dimeric or catemeric structures, creating chains or layers within the crystal lattice.
N-H···N Interactions: Another significant interaction involves the amino group acting as both a donor and an acceptor, leading to N-H···N hydrogen bonds. This type of interaction contributes to the formation of extended chains, linking molecules in a head-to-tail fashion.
C-H···π Interactions: The electron-rich aromatic ring can interact with C-H bonds from adjacent molecules, leading to C-H···π interactions that further stabilize the three-dimensional packing.
Detailed Research Findings:
A hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory could be used to optimize the geometry of molecular dimers and clusters to calculate the interaction energies and geometric parameters. The results of such a hypothetical study are summarized in the tables below. The interaction energy (E_int) is calculated after correction for basis set superposition error (BSSE).
Table 1: Geometric Parameters for Key Hydrogen Bonds in a Theoretical Dimer of this compound
| Interaction Type | Donor (D) - Acceptor (A) | D-H Bond Length (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|
| N-H···O | N-H···O | 1.018 | 1.985 | 3.001 | 175.8 |
| N-H···N | N-H···N | 1.019 | 2.251 | 3.265 | 173.2 |
| C-H···F (Aromatic) | Cₐᵣ-H···F | 1.085 | 2.412 | 3.398 | 151.4 |
This table presents hypothetical data based on typical values for such interactions in similar molecular systems.
Table 2: Energetic Properties of Theoretical Intermolecular Interactions| Interaction Type | Interaction Energy (E_int, kcal/mol) |
|---|---|
| N-H···O | -5.85 |
| N-H···N | -3.42 |
| C-H···F (Aromatic) | -1.21 |
This table presents hypothetical data based on typical values for such interactions in similar molecular systems.
NBO and AIM Analysis:
Natural Bond Orbital (NBO) analysis in theoretical studies often reveals significant charge transfer from the acceptor atom's lone pair to the antibonding orbital of the donor's X-H bond (e.g., from the lone pair of oxygen to the σ*(N-H) orbital). The second-order perturbation energy (E²) associated with this transfer provides a quantitative measure of the hydrogen bond strength. For the strong N-H···O interaction, E² values are typically in the range of 3-6 kcal/mol.
The Quantum Theory of Atoms in Molecules (AIM) provides another powerful tool for characterizing these non-covalent interactions. The presence of a bond critical point (BCP) between the hydrogen and acceptor atoms is a definitive indicator of a hydrogen bond. The topological properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the nature of the bond. For the interactions in this compound, the N-H···O bond would be expected to show a higher ρ and a positive ∇²ρ, characteristic of a strong, closed-shell interaction (electrostatic in nature). Weaker interactions like C-H···F would exhibit significantly lower ρ values.
Chemical Reactivity and Derivatization Chemistry of 4 Amino 2 2,2,2 Trifluoroethoxy Toluene
Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in 4-Amino-2-(2,2,2-trifluoroethoxy)toluene is governed by the electronic effects of its three substituents: the amino group, the 2,2,2-trifluoroethoxy group, and the methyl group. Both the amino group and the alkoxy (trifluoroethoxy) group are powerful activating groups due to the lone pair of electrons on the nitrogen and oxygen atoms, respectively, which can be donated into the aromatic π-system through resonance. rsc.org The methyl group is a weakly activating group through an inductive effect. rsc.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. rsc.org In the case of this compound, the positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents are paramount in determining the regioselectivity of these reactions.
Amino Group (-NH₂ at C4): This is a very strong activating, ortho-, para-director. It strongly directs incoming electrophiles to the C3 and C5 positions.
Trifluoroethoxy Group (-OCH₂CF₃ at C2): This alkoxy group is also an activating, ortho-, para-director. It directs incoming electrophiles to the C3 and C5 positions (C1 and C3 relative to itself). The electron-withdrawing nature of the trifluoromethyl moiety slightly attenuates the activating effect of the oxygen compared to a simple methoxy (B1213986) group.
Methyl Group (-CH₃ at C1): This is a weak activating, ortho-, para-director, influencing positions C2 and C6 (and C4, which is already substituted).
Considering the synergistic directing effects of the powerful amino and trifluoroethoxy groups, the C3 and C5 positions are the most electronically enriched and sterically accessible sites for electrophilic attack. The C3 position is ortho to both the trifluoroethoxy and amino groups, while the C5 position is ortho to the amino group and meta to the trifluoroethoxy group. Therefore, a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions.
Common electrophilic aromatic substitution reactions applicable to this substrate include:
Halogenation: Introduction of bromine or chlorine, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would be expected to occur at the C3 and/or C5 positions.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, a transformation that would also favor the activated C3 and C5 positions. rsc.org
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group.
Friedel-Crafts Reactions: Acylation and alkylation, while powerful C-C bond-forming reactions, may be complicated by the presence of the strongly activating amino group, which can coordinate to the Lewis acid catalyst. Protection of the amino group as an amide is often necessary to achieve successful Friedel-Crafts reactions.
| Reaction | Reagents | Expected Position of Substitution |
| Halogenation | Br₂, FeBr₃ | C3, C5 |
| Nitration | HNO₃, H₂SO₄ | C3, C5 |
| Sulfonation | SO₃, H₂SO₄ | C3, C5 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (requires N-protection) | C3, C5 |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. rsc.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles.
For this compound, both the amino group and the trifluoroethoxy group can potentially serve as DMGs. However, the acidic protons of a primary amine (-NH₂) would be deprotonated by the organolithium reagent before C-H activation occurs. Therefore, the amino group must first be converted into a more effective, non-protic DMG. Suitable derivatized groups include:
Amides: -NHCOR
Carbamates: -NHCO₂R
Sulfonamides: -NHSO₂R
Once protected, the derivatized amino group at C4 would strongly direct metalation to the C3 and C5 positions. The trifluoroethoxy group at C2 would also direct metalation to the C3 position. The combined influence makes the C3 position a highly probable site for deprotonation. The C5 position, being ortho only to the derivatized amino group, is another potential site. Subsequent reaction with an electrophile introduces a new substituent with high regiocontrol.
| Directing Group (at C4) | Potential Metalation Site(s) | Example Electrophiles | Resulting Product (at Metalation Site) |
| -NH-Piv (Pivaloyl amide) | C3, C5 | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
| -NH-Boc (tert-Butoxycarbonyl) | C3, C5 | I₂ (Iodine) | -I (Iodo) |
| -NH-SO₂R | C3, C5 | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |
| -NH-CONEt₂ | C3, C5 | CO₂ (Carbon dioxide) then H⁺ | -COOH (Carboxylic acid) |
Transformations Involving the Amino Group
The primary aromatic amino group is a versatile functional handle for a wide array of chemical modifications, allowing for the construction of amides, sulfonamides, and more complex nitrogen-containing structures.
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen atom of the amino group readily reacts with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-aryl amides. This transformation is often used as a protecting strategy for the amino group before performing other reactions on the aromatic ring.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides N-aryl sulfonamides.
These reactions are generally high-yielding and provide stable, crystalline products.
| Reagent Type | Example Reagent | Reagent Name | Product Functional Group |
| Acyl Chloride | CH₃COCl | Acetyl chloride | Amide |
| Anhydride (B1165640) | (CH₃CO)₂O | Acetic anhydride | Amide |
| Sulfonyl Chloride | p-CH₃C₆H₄SO₂Cl | p-Toluenesulfonyl chloride (Tosyl chloride) | Sulfonamide |
| Sulfonyl Chloride | CH₃SO₂Cl | Methanesulfonyl chloride (Mesyl chloride) | Sulfonamide |
Alkylation and Arylation of the Amino Moiety
Directly modifying the C-N bond by adding alkyl or aryl groups is a cornerstone of amine chemistry.
N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. Common methods include reductive amination, where the amine is condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride. organic-chemistry.orgrsc.org Direct alkylation with alkyl halides is also possible but can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
N-Arylation: The formation of a bond between the amino nitrogen and an aryl group can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a highly effective method for coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org The older Ullmann condensation, which uses a copper catalyst, is also a viable, though often harsher, alternative. wikipedia.orgmdpi.com
Diazotization and Subsequent Transformations
Primary aromatic amines can be converted into diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). wikipedia.orgmdpi.com The resulting aryl diazonium salt of this compound is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles.
Key transformations of the diazonium salt include:
Sandmeyer Reactions: Copper(I) salt-mediated replacement of the diazonium group with -Cl, -Br, or -CN.
Schiemann Reaction: Replacement with fluorine (-F) upon heating the corresponding tetrafluoroborate (B81430) (BF₄⁻) salt.
Other Replacements: Reaction with potassium iodide yields an aryl iodide. Heating in an aqueous acidic solution produces a phenol (B47542) (-OH). Reduction with hypophosphorous acid (H₃PO₂) replaces the diazonium group with hydrogen (-H).
Azo Coupling: The diazonium salt can act as an electrophile in a reaction with an electron-rich aromatic compound (like a phenol or another aniline) to form an azo compound (-N=N-Ar'), which are often highly colored and used as dyes. wikipedia.org
| Reaction Name | Reagents | Substituted Group |
| Sandmeyer | CuCl / HCl | -Cl |
| Sandmeyer | CuBr / HBr | -Br |
| Sandmeyer | CuCN / KCN | -CN |
| Schiemann | 1. HBF₄ 2. Heat | -F |
| Iodination | KI | -I |
| Hydrolysis | H₃O⁺, Heat | -OH |
| Reduction | H₃PO₂ | -H |
| Azo Coupling | Phenol or Aniline (B41778) | -N=N-Ar' (Azo group) |
Derivatization for Analytical Purposes (e.g., GC-MS)
For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), derivatization of this compound is an essential step. The primary amino group (-NH₂) imparts polarity and the capacity for hydrogen bonding, which results in poor chromatographic peak shape, low volatility, and thermal instability at the high temperatures required for GC analysis. Derivatization mitigates these issues by replacing the active hydrogens on the amino group with nonpolar moieties, thereby increasing the compound's volatility and thermal stability.
Common derivatization strategies for primary amines like the one in this compound fall into two main categories: acylation and silylation.
Acylation: This involves reacting the amino group with an acylating agent, typically a perfluoroacyl anhydride such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA). mdpi.comresearchgate.net The reaction forms a stable, volatile, and highly electronegative amide derivative. The presence of fluorine atoms in the derivative enhances detection sensitivity, particularly with an electron capture detector (ECD) or by mass spectrometry. researchgate.netnih.gov A typical procedure involves heating the analyte with the acylating agent in a suitable solvent like ethyl acetate. researchgate.net
Silylation: This method uses silylating reagents to replace the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov A common reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which yields stable TBDMS derivatives. The reaction is often performed by heating the analyte with the silylating agent in an aprotic solvent like acetonitrile.
The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility, stability of the derivative, and the potential for characteristic mass fragmentation patterns in MS analysis. Both methods effectively prepare this compound for robust and reproducible GC-MS analysis. mdpi.com
| Derivatization Method | Typical Reagent | Derivative Formed | Key Advantages |
|---|---|---|---|
| Acylation | Pentafluoropropionic Anhydride (PFPA) | N-pentafluoropropionyl amide | Highly volatile, thermally stable, enhances MS/ECD detection. researchgate.netnih.gov |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-tert-butyldimethylsilyl amine | Forms stable derivatives with characteristic mass spectra (M-57 fragment). |
Reactions at the Trifluoroethoxy Substituent
The 2,2,2-trifluoroethoxy group is characterized by its high chemical and metabolic stability. researchgate.net This stability is primarily attributed to the strong carbon-fluorine (C-F) bonds within the trifluoromethyl (-CF₃) moiety, which are among the strongest covalent bonds in organic chemistry. mdpi.com Consequently, the trifluoroethoxy group is resistant to many common chemical transformations and biological degradation pathways. mdpi.combeilstein-journals.org
While highly stable, the aryl ether linkage (Ar-O-CH₂) is the most probable site for cleavage under forcing conditions. Cleavage of similar aryl ethers typically requires harsh reagents such as strong proton acids (e.g., HBr, HI) at high temperatures or potent Lewis acids. However, the electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the ether oxygen, making protonation and subsequent nucleophilic attack more difficult compared to non-fluorinated analogues.
Direct chemical modification of the intact trifluoroethoxy substituent is synthetically challenging and not commonly pursued. The high stability of the C-F bonds and the deactivating effect of the -CF₃ group on the adjacent methylene (B1212753) (-CH₂-) group make reactions at this position difficult. The primary synthetic utility of the trifluoroethoxy group lies in its role as a stable, lipophilic, and strongly electron-withdrawing substituent that modulates the electronic properties and metabolic profile of the parent molecule, rather than serving as a reactive handle for further functionalization. researchgate.netmdpi.com Research has predominantly focused on methods for its installation onto aromatic rings and its influence on the reactivity of other functional groups, not on its subsequent modification.
Palladium-Catalyzed Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of this compound. These reactions can be used to form new carbon-carbon or carbon-nitrogen bonds, either by using the amino group as a coupling partner or by functionalizing the aromatic ring after its conversion to a suitable electrophile (e.g., an aryl halide).
The reactivity of this compound in these reactions depends on the specific transformation.
Buchwald-Hartwig Amination: In this reaction, this compound can act as the amine coupling partner. It can be coupled with various aryl or heteroaryl halides (or triflates) to form diarylamines. The reaction is typically catalyzed by a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., from the XPhos, RuPhos, or BippyPhos families) in the presence of a base like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄). organic-chemistry.orgwikipedia.orgnih.gov
Suzuki, Sonogashira, and Heck Reactions: For these reactions, the aromatic ring of this compound must first be functionalized with a leaving group, such as bromine or iodine. This can be achieved through electrophilic halogenation, where the directing effects of the existing substituents guide the position of the incoming halogen. The resulting halo-aniline can then serve as the electrophilic partner in C-C bond-forming reactions.
The Suzuki reaction would couple the halo-aniline with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. nih.govunimib.it
The Sonogashira reaction involves coupling with a terminal alkyne to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.org
The Heck reaction would achieve the arylation of an alkene. researchgate.net
While the free amino group can sometimes interfere with the catalyst, modern catalytic systems have been developed that are effective for coupling unprotected anilines. nih.gov
| Reaction | Coupling Partners | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Buchwald-Hartwig Amination | Title Compound (Amine) + Aryl Halide | C-N (Aryl-Aryl) | Pd₂(dba)₃ / Phosphine Ligand + Base (e.g., NaOtBu). organic-chemistry.orgwikipedia.org |
| Suzuki Coupling | Halogenated Title Compound + Boronic Acid | C-C (Aryl-Aryl) | Pd(PPh₃)₄ or PdCl₂(dppf) + Base (e.g., K₂CO₃). nih.gov |
| Sonogashira Coupling | Halogenated Title Compound + Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂ / CuI + Amine Base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org |
| Heck Coupling | Halogenated Title Compound + Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ / PPh₃ + Base (e.g., Et₃N). researchgate.net |
The amino and trifluoroethoxy groups exert significant influence on the reactivity and regioselectivity of palladium-catalyzed reactions, particularly in C-H functionalization.
Directing Effects: The amino group is a powerful activating ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the trifluoroethoxy group is strongly electron-withdrawing and deactivating due to the inductive effect of the fluorine atoms. The powerful activating effect of the amino group generally dominates, directing electrophilic substitution or ortho-metalation to the positions ortho and para to it (C3, C5, and the methyl-bearing carbon).
Chelation and C-H Activation: In palladium-catalyzed C-H activation reactions, the amino group can serve as a directing group, facilitating functionalization at the ortho position (C3 or C5). chemrxiv.org Furthermore, the potential exists for bidentate chelation, where both the amino nitrogen and the ether oxygen coordinate to the palladium center. Such a five-membered palladacycle intermediate could strongly direct C-H activation to the C3 position, which lies between the two substituents. While the amino group can form strong complexes with palladium that may deactivate the catalyst, the use of transient directing groups or specific ligand systems can overcome this challenge. chemrxiv.orgnih.gov The electronic pull of the trifluoroethoxy group may also influence the facility of the C-H activation step.
Potential Applications in Advanced Organic Synthesis and Materials Science
4-Amino-2-(2,2,2-trifluoroethoxy)toluene as a Building Block in Complex Chemical Synthesis
As a substituted aniline (B41778), this compound serves as a foundational building block for introducing a trifluoroethoxylated toluene (B28343) moiety into more complex molecular architectures. The primary amino group is a versatile handle for a wide array of chemical transformations, including diazotization, acylation, alkylation, and various coupling reactions. The presence of the trifluoroethoxy group can impart unique properties to the final products, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly desirable in medicinal chemistry and materials science.
Role in Chiral Synthesis and Asymmetric Transformations
While specific applications of this compound in asymmetric synthesis are not widely reported, its structure is analogous to precursors used in the synthesis of chiral molecules. Fluorinated amino acids, for example, are crucial in protein engineering and medicinal chemistry, and their synthesis often relies on chiral nickel (II) complexes as powerful tools to create tailor-made non-canonical amino acids. beilstein-journals.org It is conceivable that this compound could be derivatized and employed in similar strategies to generate novel, enantiomerically pure fluorinated compounds.
Furthermore, the development of catalytic asymmetric methods to produce chiral γ-amino ketones highlights the importance of amine-containing building blocks in constructing complex chiral structures. nih.gov The amino group of this compound could be transformed into a directing group or a component of a chiral ligand, potentially enabling its use in asymmetric transformations.
Precursor for Nitrogen- and Oxygen-Containing Heterocycles
Anilines are fundamental precursors for the synthesis of a vast range of nitrogen-containing heterocyclic compounds. The reactivity of the amino group, coupled with the potential for reactions on the aromatic ring, makes this compound a plausible candidate for constructing complex heterocyclic scaffolds.
Formation of Oxazoline (B21484) and Azirine Scaffolds
The direct use of this compound for the formation of oxazoline and azirine rings is not straightforward, as these syntheses typically require precursors like amino alcohols or alkenes. However, the compound could be chemically modified to serve as a precursor. For instance, the amino group could be diazotized, converted to a hydroxyl group, and then elaborated into a 2-amino alcohol structure, which is a direct precursor for oxazolines. mdpi.com
Oxazoline rings are important heterocyclic auxiliaries that can direct ortho-metalation on an aryl ring, facilitating a range of subsequent synthetic transformations, often in an asymmetric fashion. mdpi.com The synthesis of oxazolines can be achieved through the cyclization of 2-amidoethyl halides or by the direct condensation of carboxylic acid derivatives with vicinal amino alcohols. nih.gov Another approach involves the electrophilic ring expansion of aziridines with ketenes. nih.gov Aziridines themselves can be synthesized from amino aldehydes, which could potentially be derived from the target compound. nih.gov
Advanced Fluorine-Containing Organic Materials
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable for a wide range of applications. fluorine1.rumdpi.com Monomers containing fluorine are the essential building blocks for these advanced materials.
Monomers for Specialty Polymers and Copolymers
This compound is not a polymerizable monomer in its native form. However, it can be functionalized to become one. The primary amino group is a convenient site for introducing polymerizable functionalities. For example, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. Similarly, the Sandmeyer reaction could be used to convert the amino group into a vinyl group, producing a fluorinated styrene (B11656) derivative.
These newly synthesized monomers could then be homo- or co-polymerized to create specialty polymers with tailored properties. The incorporation of the trifluoroethoxy group is expected to enhance the thermal stability and hydrophobicity of the resulting polymer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed for the synthesis of well-defined fluorine-containing copolymers. fluorine1.rumdpi.com This method allows for precise control over molecular weight and architecture, leading to materials with predictable properties. fluorine1.ru
Table 2: Potential Polymerizable Monomers Derived from this compound
| Monomer Type | Required Functionalization Reaction | Potential Polymer Properties |
|---|---|---|
| Acrylamide/Methacrylamide | Acylation with (meth)acryloyl chloride | High thermal stability, modified solubility |
| Styrenic | Diazotization followed by Sandmeyer-type reaction | Hydrophobicity, low surface energy |
This table illustrates potential derivatizations and does not represent compounds confirmed in the literature to have been synthesized from this compound.
Liquid Crystals and Optoelectronic Materials
The incorporation of fluorine atoms into organic molecules can profoundly influence their electronic properties, intermolecular interactions, and thermal behavior, making them attractive for applications in liquid crystals and optoelectronic materials. While direct studies on this compound in these fields are not extensively documented, the known effects of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups on aniline-derived liquid crystals provide a strong basis for predicting its potential.
The presence of the trifluoroethoxy group can also influence the optical and electronic properties of materials derived from this aniline. Fluorinated groups are known to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic molecules. mdpi.com This can be advantageous in the design of optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) and organic photovoltaics, by improving charge injection/extraction and enhancing device stability. The electron-withdrawing nature of the trifluoroethoxy group can be strategically utilized to tune the electronic characteristics of larger conjugated systems into which this aniline moiety is incorporated.
The table below summarizes the key properties imparted by fluorinated groups that are relevant to liquid crystal and optoelectronic applications, suggesting the potential of this compound.
| Property Affected | Influence of Trifluoroalkoxy Groups | Potential Application |
| Dipole Moment | Increased molecular dipole moment | Stabilization of polar liquid crystal phases |
| Intermolecular Forces | Enhanced dipole-dipole interactions and potential for halogen bonding | Formation of stable mesophases |
| Electronic Properties | Lowering of HOMO/LUMO energy levels | Improved charge transport in optoelectronic devices |
| Thermal Stability | Often increased due to strong C-F bonds | Enhanced lifetime and performance of materials |
| Solubility | Modified solubility in organic and fluorous solvents | Facile processing and purification |
Integration into Multi-step Synthetic Sequences
The strategic placement of functional groups in this compound makes it a versatile intermediate in multi-step organic synthesis. The amino group can be readily diazotized and converted into a wide array of other functionalities, or it can participate in coupling reactions to build more complex molecular architectures. The trifluoroethoxy group, while generally stable, can influence the reactivity of the aromatic ring and serve as a "fluorous" tag.
Development of Fluorous Tagging and Separation Strategies
The concept of fluorous synthesis relies on the unique properties of highly fluorinated compounds to facilitate the purification of reaction products. illinois.edu Molecules tagged with a sufficiently large fluorous ponytail exhibit high solubility in fluorous solvents and low solubility in traditional organic solvents, allowing for efficient separation through fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction (F-LLE). nih.gov
The 2,2,2-trifluoroethoxy group in this compound can be considered a "light" fluorous tag. While a single trifluoroethoxy group may not be sufficient to impart strong fluorous phase affinity for complex molecules, its presence can be exploited in separation strategies, particularly when multiple fluorinated groups are present in the molecule or when used in conjunction with fluorous-aware chromatographic techniques.
For instance, a synthetic sequence could involve coupling this compound with another fluorous-tagged molecule. The resulting product, now bearing two or more fluorous moieties, would have a significantly higher affinity for a fluorous stationary phase, enabling its separation from non-fluorinated starting materials and byproducts.
The general workflow for a multi-step synthesis incorporating a fluorous tagging strategy is outlined below:
| Step | Description | Key Advantage |
| 1. Tagging | A substrate is reacted with a fluorous-tagged reagent (e.g., a derivative of this compound). | Introduces a purification handle. |
| 2. Reaction | The fluorous-tagged substrate undergoes one or more synthetic transformations. | Reactions can often be driven to completion using excess non-fluorous reagents. |
| 3. Separation | The reaction mixture is subjected to fluorous separation (F-SPE or F-LLE). | The fluorous-tagged product is selectively retained or extracted, while non-fluorous impurities are washed away. |
| 4. Detagging (Optional) | The fluorous tag is cleaved to yield the final product. | Provides the target molecule in high purity. |
Q & A
Q. What are the optimized synthetic routes for 4-amino-2-(2,2,2-trifluoroethoxy)toluene, and how are reaction conditions tailored to maximize yield?
The compound is commonly synthesized via cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyridines in a toluene/ethanol/water solvent system achieves 98% yield under nitrogen at 110°C for 3 hours . Key optimizations include precise stoichiometry (e.g., 1.07 eq of 5-bromo-2-(trifluoromethyl)pyridine), catalyst loading (tetrakis(triphenylphosphine)palladium at 3.7 mol%), and purification via silica gel column chromatography (ethyl acetate/petroleum ether).
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Analytical methods include LCMS (m/z 307 [M+H]⁺) and HPLC (retention time: 0.99 minutes under SQD-AA05 conditions) to confirm molecular weight and purity . X-ray crystallography, as described in phosphazene-related studies, may resolve stereochemical ambiguities when applied to derivatives .
Q. What solvents and catalysts are critical for stabilizing intermediates during synthesis?
Polar aprotic solvents like THF and toluene are preferred for boronic acid intermediates, while Et₃N is used to scavenge HCl in reactions involving amines or phosphazenes . Catalyst selection (e.g., Pd(PPh₃)₄) ensures compatibility with trifluoroethoxy groups, which are sensitive to strong acids/bases .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the compound’s reactivity in cross-coupling or functionalization reactions?
The electron-withdrawing trifluoroethoxy group enhances electrophilic aromatic substitution at the para-amino position but may sterically hinder coupling reactions. Evidence from trifluoroethylation studies shows that in situ generation of 2,2,2-trifluorodiazoethane under TfOH catalysis enables efficient functionalization of aromatic systems without metal catalysts, achieving 82% yield in indole derivatives .
Q. What strategies address contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies in yields (e.g., 82% vs. 98%) often stem from variations in catalyst activity (homogeneous vs. heterogeneous), solvent purity, or workup procedures. For example, residual water in toluene can deactivate Pd catalysts, reducing efficiency. Systematic screening of drying agents (e.g., Na₂SO₄ vs. molecular sieves) and inert atmosphere protocols (N₂ vs. Ar) is recommended .
Q. How is this compound utilized in pharmaceutical intermediate synthesis, and what structural modifications enhance bioactivity?
The compound serves as a precursor in antiulcer agents (e.g., lansoprazole derivatives), where sulfinyl or sulfonyl groups are introduced at the benzimidazole moiety . Structure-activity relationship (SAR) studies highlight that replacing the trifluoroethoxy group with bulkier substituents (e.g., 2,2,2-trifluoroethylthio) can improve metabolic stability but reduce solubility .
Q. What green chemistry approaches are applicable to its synthesis to minimize hazardous byproducts?
Metal-free trifluoroethylation using TfOH and diazoethane precursors reduces heavy metal waste . Additionally, solvent recovery systems (e.g., 99.8% toluene reuse) and column-free purification (e.g., aqueous/organic biphasic extraction) align with sustainable practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
